(4E)-5-amino-2-phenyl-4-[(4-phenylphenyl)hydrazinylidene]pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-5-amino-2-phenyl-4-[(4-phenylphenyl)hydrazinylidene]pyrazol-3-one is a complex organic compound with a unique structure that includes a pyrazolone core substituted with amino and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-amino-2-phenyl-4-[(4-phenylphenyl)hydrazinylidene]pyrazol-3-one typically involves the condensation of hydrazine derivatives with appropriate pyrazolone precursors. One common method includes the reaction of 4-phenylphenylhydrazine with 5-amino-2-phenylpyrazol-3-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4E)-5-amino-2-phenyl-4-[(4-phenylphenyl)hydrazinylidene]pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and phenyl groups can participate in substitution reactions, where electrophiles or nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.
Substitution: Electrophiles like alkyl halides, nucleophiles like amines, under conditions such as reflux or room temperature.
Major Products
Scientific Research Applications
(4E)-5-amino-2-phenyl-4-[(4-phenylphenyl)hydrazinylidene]pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its chemical reactivity and stability.
Mechanism of Action
The mechanism of action of (4E)-5-amino-2-phenyl-4-[(4-phenylphenyl)hydrazinylidene]pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with chlorine substitutions, used in the production of dyes and herbicides.
Organochlorine Compounds: Organic compounds containing chlorine, with diverse applications and properties.
Uniqueness
(4E)-5-amino-2-phenyl-4-[(4-phenylphenyl)hydrazinylidene]pyrazol-3-one is unique due to its specific substitution pattern and the presence of both amino and hydrazinylidene groups. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
(4E)-5-amino-2-phenyl-4-[(4-phenylphenyl)hydrazinylidene]pyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O/c22-20-19(21(27)26(25-20)18-9-5-2-6-10-18)24-23-17-13-11-16(12-14-17)15-7-3-1-4-8-15/h1-14,23H,(H2,22,25)/b24-19+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQSWVAWZIUZPQ-LYBHJNIJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NN=C3C(=NN(C3=O)C4=CC=CC=C4)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N/N=C/3\C(=NN(C3=O)C4=CC=CC=C4)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.